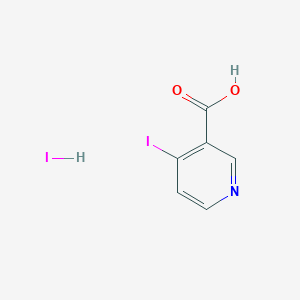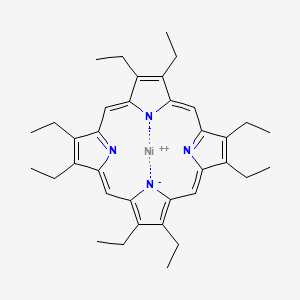
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” is a compound with the empirical formula C36H44N4Ni . It has a molecular weight of 591.45 . This compound can be formed by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel (II) .
Synthesis Analysis
The synthesis of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” involves the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel (II) .Molecular Structure Analysis
The molecular structure of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” is characterized by a nickel core . The InChI string isInChI=1S/C36H44N4.Ni/c1-9-21-22 (10-2)30-18-32-25 (13-5)26 (14-6)34 (39-32)20-36-28 (16-8)27 (15-7)35 (40-36)19-33-24 (12-4)23 (11-3)31 (38-33)17-29 (21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” include a molecular weight of 591.5 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 8 rotatable bond count . Its exact mass and monoisotopic mass are 590.291939 g/mol . The topological polar surface area is 26.7 Ų .Aplicaciones Científicas De Investigación
Supramolecular Architecture and Surface Restructuring
- Application : Investigation of surface restructuring in bicomponent domain structures, involving this compound, driven by self-assembled octanoic acid on Au(111) surfaces. This study provides insights into the molecular adsorption/desorption and rearrangement of supramolecular architectures, offering potential applications in nanotechnology and surface science (Yongman Kim, Young-Jik Kim, & Jeong Y. Park, 2020).
Fluorescent Assay Platform for Nucleic Acid Detection
- Application : Use in the preparation of nanoparticles for nucleic acid detection. This highlights its utility as a sensitive and selective fluorescent assay platform, particularly valuable in biochemical and clinical research (Junfeng Zhai, Hailong Li, & Xuping Sun, 2011).
Structural and Imidazole-Binding Studies
- Application : Structural analysis through X-ray studies. This compound's structural properties, particularly its imidazole-binding characteristics, are of interest in coordination chemistry and metallo-organic studies (P. A. Connick, K. Haller, & K. A. Macor, 1993).
Phase Segregation in P3HT-Porphyrin Blends
- Application : Investigation in phase segregation studies, particularly in thin films involving ruthenium(II)carbonyl derivatives. Such studies are crucial in material science, particularly in the development of organic electronic devices (A. Eigner, P. Konold, & A. Massari, 2009).
Electrical Properties in Organic Devices
- Application : Exploring the effect of thickness on electrical properties in organic devices. This research is fundamental in the development of organic electronic components and devices (P. Tan, G. Yeap, W. Chow, R. Schreiner, & K. Cheong, 2014).
Gas Sensing Properties
- Application : Utilization in the fabrication of thin films for gas sensing applications. This demonstrates its potential in developing sensors for volatile organic compounds, which is significant in environmental monitoring and industrial safety (D. Cayci, S. Stanciu, I. Capan, M. Erdogan, B. Güner, R. Hristu, & G. Stanciu, 2011).
Molecular Assembly Control
- Application : Study in molecular assembly control at electrochemical interfaces. Such research is important in the field of electrochemistry and molecular electronics, offering insights into the controlled assembly of molecular structures (Soichiro Yoshimoto, Norihito Higa, & K. Itaya, 2004).
Thermal Stability and Decomposition Kinetics
- Application : Examination of thermal stability and decomposition kinetics. This is vital in understanding the thermal behavior of metalloporphyrins, which has implications in materials science and chemical engineering (X. Hai, 2001).
Safety and Hazards
Direcciones Futuras
A recent study used a similar compound, 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine manganese (III) chloride, to prepare a mixed adlayer with cobalt phthalocyanine . This could suggest potential future directions for the use of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)” in similar applications.
Mecanismo De Acción
Target of Action
Similar compounds, such as other metalated porphyrins, are known to interact with various biological targets, including proteins and enzymes, and can act as catalysts in biochemical reactions .
Mode of Action
The compound is formed by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel(II) . Metalated porphyrins are known to interact with their targets through coordination bonds, often acting as catalysts in various reactions .
Biochemical Pathways
Metalated porphyrins, in general, are involved in a variety of biochemical pathways, including those related to the catalysis of redox reactions .
Result of Action
Metalated porphyrins can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of metalated porphyrins .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) involves the reaction of nickel acetate with 2,3,7,8,12,13,17,18-octaethylporphyrin in the presence of a base to form the desired compound.", "Starting Materials": [ "Nickel acetate", "2,3,7,8,12,13,17,18-octaethylporphyrin", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel acetate in a suitable solvent (e.g. ethanol)", "Add 2,3,7,8,12,13,17,18-octaethylporphyrin to the solution", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the solution under reflux for several hours", "Cool the solution and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the solid under vacuum to obtain 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)" ] } | |
Número CAS |
24803-99-4 |
Fórmula molecular |
C36H44N4Ni |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clave InChI |
DIGQQRGHPATISA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



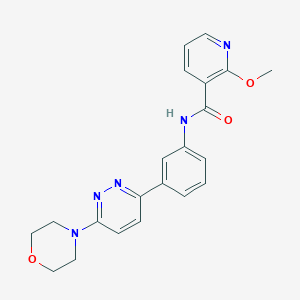
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
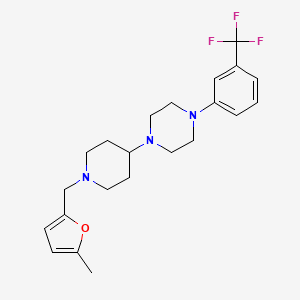
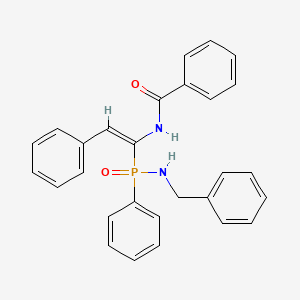
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)

![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)
![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)
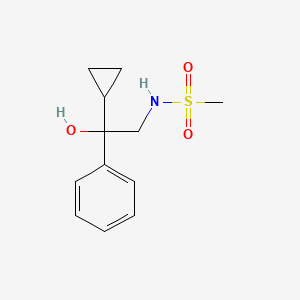
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
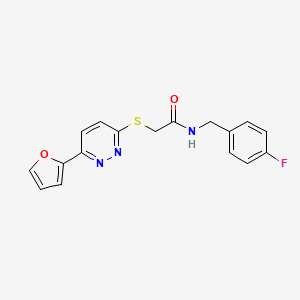
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)
